molecular formula C15H17N5O4 B3728061 METHYL 2-[2-({AMINO[(2-METHOXYPHENYL)IMINO]METHYL}AMINO)-6-OXO-3,6-DIHYDRO-4-PYRIMIDINYL]ACETATE

METHYL 2-[2-({AMINO[(2-METHOXYPHENYL)IMINO]METHYL}AMINO)-6-OXO-3,6-DIHYDRO-4-PYRIMIDINYL]ACETATE

Cat. No.: B3728061
M. Wt: 331.33 g/mol
InChI Key: MGFMZQPFCZUPQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-[2-({AMINO[(2-METHOXYPHENYL)IMINO]METHYL}AMINO)-6-OXO-3,6-DIHYDRO-4-PYRIMIDINYL]ACETATE is a complex organic compound with a unique structure that includes a pyrimidine ring, an imine group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of METHYL 2-[2-({AMINO[(2-METHOXYPHENYL)IMINO]METHYL}AMINO)-6-OXO-3,6-DIHYDRO-4-PYRIMIDINYL]ACETATE typically involves the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Imine Group: The imine group can be introduced via a condensation reaction between an amine and an aldehyde or ketone.

    Attachment of the Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where the methoxyphenyl group is attached to the pyrimidine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Common techniques include:

    Batch Reactors: For controlled synthesis and monitoring of reaction conditions.

    Continuous Flow Reactors: For efficient and scalable production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: The imine group can be reduced to an amine under suitable conditions.

    Substitution: Various substitution reactions can occur, especially at the pyrimidine ring and the methoxyphenyl group.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Transition metal catalysts like palladium or platinum for specific reactions.

Major Products:

    Oxidation Products: May include hydroxylated derivatives.

    Reduction Products: Typically amine derivatives.

    Substitution Products: Various substituted pyrimidine and methoxyphenyl derivatives.

Scientific Research Applications

METHYL 2-[2-({AMINO[(2-METHOXYPHENYL)IMINO]METHYL}AMINO)-6-OXO-3,6-DIHYDRO-4-PYRIMIDINYL]ACETATE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and biological activity.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of METHYL 2-[2-({AMINO[(2-METHOXYPHENYL)IMINO]METHYL}AMINO)-6-OXO-3,6-DIHYDRO-4-PYRIMIDINYL]ACETATE involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, potentially affecting their function. The methoxyphenyl group may also interact with hydrophobic pockets in proteins, influencing their activity.

Comparison with Similar Compounds

    2-Methoxyphenyl isocyanate: Shares the methoxyphenyl group but differs in its functional groups and reactivity.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Similar in having a methoxyphenyl group and an amine group but differs in the overall structure and properties.

Uniqueness: METHYL 2-[2-({AMINO[(2-METHOXYPHENYL)IMINO]METHYL}AMINO)-6-OXO-3,6-DIHYDRO-4-PYRIMIDINYL]ACETATE is unique due to its combination of a pyrimidine ring, an imine group, and a methoxyphenyl group, which confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

methyl 2-[2-[(E)-[amino-(2-methoxyanilino)methylidene]amino]-6-oxo-1H-pyrimidin-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O4/c1-23-11-6-4-3-5-10(11)18-14(16)20-15-17-9(7-12(21)19-15)8-13(22)24-2/h3-7H,8H2,1-2H3,(H4,16,17,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFMZQPFCZUPQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=NC2=NC(=CC(=O)N2)CC(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N/C(=N/C2=NC(=CC(=O)N2)CC(=O)OC)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
METHYL 2-[2-({AMINO[(2-METHOXYPHENYL)IMINO]METHYL}AMINO)-6-OXO-3,6-DIHYDRO-4-PYRIMIDINYL]ACETATE
Reactant of Route 2
METHYL 2-[2-({AMINO[(2-METHOXYPHENYL)IMINO]METHYL}AMINO)-6-OXO-3,6-DIHYDRO-4-PYRIMIDINYL]ACETATE
Reactant of Route 3
METHYL 2-[2-({AMINO[(2-METHOXYPHENYL)IMINO]METHYL}AMINO)-6-OXO-3,6-DIHYDRO-4-PYRIMIDINYL]ACETATE
Reactant of Route 4
METHYL 2-[2-({AMINO[(2-METHOXYPHENYL)IMINO]METHYL}AMINO)-6-OXO-3,6-DIHYDRO-4-PYRIMIDINYL]ACETATE
Reactant of Route 5
METHYL 2-[2-({AMINO[(2-METHOXYPHENYL)IMINO]METHYL}AMINO)-6-OXO-3,6-DIHYDRO-4-PYRIMIDINYL]ACETATE
Reactant of Route 6
METHYL 2-[2-({AMINO[(2-METHOXYPHENYL)IMINO]METHYL}AMINO)-6-OXO-3,6-DIHYDRO-4-PYRIMIDINYL]ACETATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.